molecular formula C16H17NO2 B14226596 N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide CAS No. 791841-96-8

N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide

Cat. No.: B14226596
CAS No.: 791841-96-8
M. Wt: 255.31 g/mol
InChI Key: KHZSVRQUZSZUIE-UHFFFAOYSA-N
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Description

N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzamide group attached to a phenyl ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 3-(1-hydroxyethyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-[3-(1-oxoethyl)phenyl]-3-methylbenzamide.

    Reduction: Formation of N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-hydroxyethyl)phenyl]acetamide
  • N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide
  • N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide is unique due to the presence of both a hydroxyethyl group and a methyl group on the benzamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

791841-96-8

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-11-5-3-7-14(9-11)16(19)17-15-8-4-6-13(10-15)12(2)18/h3-10,12,18H,1-2H3,(H,17,19)

InChI Key

KHZSVRQUZSZUIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(C)O

Origin of Product

United States

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